p-Tolyltetrazolium Red
Overview
Description
P-Tolyltetrazolium Red, also known as 2,5-Diphenyl-3-(p-tolyl)tetrazolium Chloride, is a chemical compound with the molecular formula C20H17ClN4 and a molecular weight of 348.83 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of p-Tolyltetrazolium Red consists of 20 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact arrangement of these atoms forms the unique structure of this compound.Chemical Reactions Analysis
While specific chemical reactions involving p-Tolyltetrazolium Red are not detailed in the search results, tetrazolium salts are known to be reduced to formazan derivatives by reduced nicotinamide adenine dinucleotides (NADH) or their phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases of metabolically active cells .Physical And Chemical Properties Analysis
P-Tolyltetrazolium Red is a solid at 20 degrees Celsius . It is sensitive to light, indicating that it should be stored in a dark place to prevent degradation . .Scientific Research Applications
Redox Activity in Cells
A study by Severin, Stellmach, and Nachtigal (1985) utilized cyanotolyltetrazolium chloride, a compound related to p-Tolyltetrazolium Red, for measuring redox activity in single cells. This method allowed simultaneous measurement of redox activity and DNA content in cells, using flow cytometry (Severin, Stellmach, & Nachtigal, 1985).
Red Phosphorus in Battery Anodes
Li et al. (2017) and Li et al. (2016) researched the application of red phosphorus in sodium-ion batteries and lithium-ion batteries, respectively. Their studies highlighted the potential of red phosphorus, confined in specific carbon matrices, to improve the storage performance of these batteries (Li et al., 2017); (Li et al., 2016).
Toxic Effects on Bacterial Metabolism
Ullrich et al. (1996) studied the inhibitory effects of 5-cyano-2,3-ditolyl tetrazolium chloride, a related tetrazolium compound, on bacterial metabolism. Their research demonstrated that this compound could significantly reduce bacterial growth and respiration (Ullrich et al., 1996).
Metabolic Activity in Heat-Stressed Cells
Bovill, Shallcross, and Mackey (1994) compared the fluorogenic redox indicator 5-cyano-2,3-ditolyltetrazolium chloride with another tetrazolium compound in assessing cell viability under heat stress. This research contributes to understanding cell responses to stress conditions (Bovill, Shallcross, & Mackey, 1994).
Alcohol Detection
Tu, Kapur, and Israel (1992) developed an ethanol reagent strip that uses a tetrazolium chloride derivative for detecting alcohol levels in biological fluids. This method demonstrates the application of tetrazolium compounds in practical, rapid testing tools (Tu, Kapur, & Israel, 1992).
Superoxide Radical Detection
Podczasy and Wei (1988) researched the reduction of iodonitrotetrazolium violet, a compound similar to p-Tolyltetrazolium Red, by superoxide radicals. Their study provides insights into oxidative stress and its detection in biological systems (Podczasy & Wei, 1988).
Transcranial Photobiomodulation for Depression
Cassano et al. (2016) and Naeser et al. (2014) explored the use of photobiomodulation, involving red and near-infrared light, for treating major depressive disorder and traumatic brain injury. These studies contribute to understanding the therapeutic potential of light in neurological conditions (Cassano et al., 2016); (Naeser et al., 2014).
Enzymatic Activity in Skin
Hershey, Cruickshank, and Mullins (1958) utilized tetrazolium salts, similar to p-Tolyltetrazolium Red, to measure enzymatic activity in skin tissue, demonstrating the application of these compounds in dermatological research (Hershey, Cruickshank, & Mullins, 1958).
Electropolymerization Studies
Pang et al. (2006) conducted research on electropolymerization using thiophene derivatives, providing insights into the electrochemical properties relevant to the broader field of organic electronics (Pang et al., 2006).
Soil Biochemistry
Zhong, Cai, and Zhang (2007) examined the impact of long-term inorganic fertilizer application on the biochemical properties of soil, highlighting the role of compounds like p-Tolyltetrazolium Red in agricultural research (Zhong, Cai, & Zhang, 2007).
Safety And Hazards
P-Tolyltetrazolium Red is for R&D use only and is not intended for medicinal, household, or other uses . It is light-sensitive and should be stored appropriately . In case of accidental exposure, appropriate safety measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking medical advice or attention if necessary .
properties
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWJQNOYLTOCG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432053 | |
Record name | p-Tolyltetrazolium Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyltetrazolium Red | |
CAS RN |
64225-84-9 | |
Record name | NSC89169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Tolyltetrazolium Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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